2-Despiperidyl-2-(5-Carboxypentylamin) Repaglinid

Übersicht

Beschreibung

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide is a metabolite of the anti-diabetic drug Repaglinide. This compound is of interest due to its potential biological activities and its role in the metabolism of Repaglinide. It is characterized by the presence of a carboxypentylamine group and the absence of the piperidyl group found in the parent compound.

Wissenschaftliche Forschungsanwendungen

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Repaglinide.

Biology: It is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to understand its role in the pharmacokinetics and pharmacodynamics of Repaglinide.

Industry: It is used in the development of analytical methods for quality control in pharmaceutical manufacturing.

Wirkmechanismus

Target of Action

The primary target of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide is the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake of glucose from the bloodstream into cells .

Mode of Action

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide acts by binding to the β cells of the pancreas, stimulating them to release insulin . This increase in insulin levels promotes the uptake of glucose by cells, thereby reducing the concentration of glucose in the bloodstream .

Biochemical Pathways

The action of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide affects the insulin signaling pathway. By stimulating the release of insulin, it enhances the activity of this pathway, promoting the transport of glucose into cells and its subsequent metabolism for energy production .

Pharmacokinetics

The pharmacokinetic properties of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide include its absorption, distribution, metabolism, and excretion (ADME). It is orally bioavailable, with a bioavailability of 56% . It is extensively protein-bound (>98%) and is metabolized in the liver through oxidation and glucuronidation . The elimination half-life of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide is approximately 1 hour, and it is primarily excreted in the feces (90%) and to a lesser extent in the urine (8%) .

Result of Action

The molecular and cellular effects of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide’s action include an increase in insulin levels and a decrease in blood glucose levels . At the cellular level, it promotes the uptake of glucose by cells, contributing to the regulation of blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide. Factors such as diet, exercise, and overall health status can affect the body’s response to this compound. For instance, a diet high in carbohydrates can increase blood glucose levels, potentially requiring a higher dose of the compound for effective blood glucose control . Similarly, exercise can enhance insulin sensitivity, potentially enhancing the efficacy of the compound . The compound’s stability can be affected by storage conditions, with optimal stability achieved when stored at -20°C .

Biochemische Analyse

Biochemical Properties

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide plays a significant role in biochemical reactions, particularly in the modulation of insulin secretion. It interacts with various enzymes and proteins, including ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. By binding to these channels, the compound influences the release of insulin, thereby regulating blood glucose levels. Additionally, it may interact with other biomolecules involved in glucose metabolism, enhancing its therapeutic potential .

Cellular Effects

The effects of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide on various cell types and cellular processes are profound. In pancreatic beta cells, it stimulates insulin secretion by closing K_ATP channels, leading to membrane depolarization and subsequent calcium influx. This process triggers the exocytosis of insulin-containing granules. Furthermore, the compound may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall efficacy in managing diabetes .

Molecular Mechanism

At the molecular level, 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide exerts its effects through specific binding interactions with K_ATP channels. By inhibiting these channels, it promotes the depolarization of the cell membrane, which is a crucial step in insulin secretion. Additionally, the compound may modulate enzyme activity and gene expression, further enhancing its therapeutic effects. These molecular interactions highlight the compound’s potential as a potent antidiabetic agent .

Dosage Effects in Animal Models

The effects of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide vary with different dosages in animal models. At lower doses, the compound effectively stimulates insulin secretion without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including hypoglycemia and potential damage to pancreatic beta cells. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks .

Metabolic Pathways

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide is involved in several metabolic pathways, primarily related to glucose metabolism. It interacts with enzymes such as glucokinase and hexokinase, influencing the phosphorylation of glucose and its subsequent utilization. Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its overall efficacy in managing blood glucose levels .

Transport and Distribution

The transport and distribution of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by pancreatic beta cells through facilitated diffusion and is distributed within the cytoplasm. It may also interact with transporters involved in glucose uptake, enhancing its therapeutic effects. The localization and accumulation of the compound within target tissues are crucial for its efficacy .

Subcellular Localization

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide exhibits specific subcellular localization, primarily within the cytoplasm of pancreatic beta cells. This localization is essential for its activity, as it allows the compound to interact with K_ATP channels and other biomolecules involved in insulin secretion. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further influencing its function and efficacy .

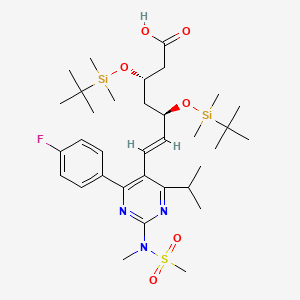

Vorbereitungsmethoden

The synthesis of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide involves several steps, starting from Repaglinide. The synthetic route typically includes the removal of the piperidyl group and the introduction of the carboxypentylamine group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as chromatography for purification.

Analyse Chemischer Reaktionen

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

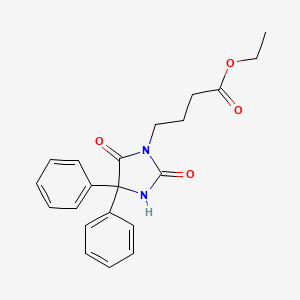

Vergleich Mit ähnlichen Verbindungen

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide can be compared with other metabolites of Repaglinide, such as:

Repaglinide M1: Another metabolite with different structural modifications.

Repaglinide M2: A metabolite with similar modifications but different biological activities. The uniqueness of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide lies in its specific structural features and its distinct role in the metabolism of Repaglinide.

Eigenschaften

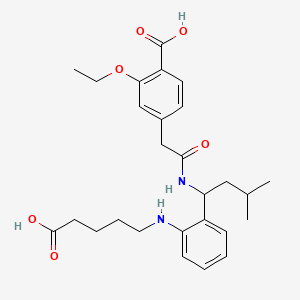

IUPAC Name |

4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBGPVQRXZSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675819 | |

| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874908-12-0 | |

| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

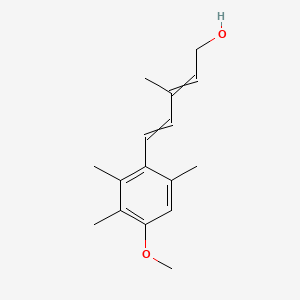

![3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol](/img/structure/B563736.png)

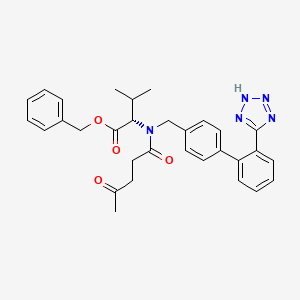

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate](/img/structure/B563744.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)